2-FAP serves as a valuable building block for the synthesis of more complex organic molecules. One documented application is its use as a starting reagent in the synthesis of ascididemin, a marine natural product with potential antitumor properties [1]. Additionally, researchers can utilize 2-FAP to produce other pharmaceutically relevant compounds or functional materials through various chemical reactions [].
2-Fluoroacetophenone is an aromatic ketone with the molecular formula C₈H₇FO and a molecular weight of 138.14 g/mol. It appears as a colorless to light yellow liquid at room temperature and has a characteristic sweet odor. The compound is soluble in organic solvents and exhibits moderate stability under standard conditions .
2-FA itself does not possess a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor molecule for the synthesis of more complex bioactive compounds.
Research indicates that 2-fluoroacetophenone exhibits biological activity that may be beneficial in medicinal chemistry. It serves as a precursor in the synthesis of various bioactive compounds, including potential pharmaceuticals. For instance, it is used in synthesizing ascididemin, which has shown anticancer properties . Additionally, studies have indicated that derivatives of 2-fluoroacetophenone may exhibit antimicrobial activity .
Several methods exist for synthesizing 2-fluoroacetophenone:
2-Fluoroacetophenone finds applications in various fields:
Several compounds share structural similarities with 2-fluoroacetophenone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetophenone | C₈H₈O | Lacks fluorine; widely used as a solvent and reagent. |
| 4-Fluoroacetophenone | C₈H₇F O | Fluorine at para position; different reactivity profile. |
| 2-Chloroacetophenone | C₈H₇ClO | Chlorine instead of fluorine; used in similar synthetic routes. |
These compounds are similar but differ significantly in their reactivity and biological properties due to variations in their halogen substituents.
2-Fluoroacetophenone exhibits a molecular formula of C₈H₇FO with a molecular weight of 138.14 grams per mole [1]. The compound is systematically named 1-(2-fluorophenyl)ethanone according to International Union of Pure and Applied Chemistry nomenclature [2]. The molecular structure consists of an acetophenone backbone where a fluorine atom is substituted at the ortho position (carbon-2) of the benzene ring [3].
The compound features a planar aromatic ring system with the carbonyl group positioned adjacent to the fluorine substituent [1]. The structural configuration can be represented by the Simplified Molecular Input Line Entry System notation: CC(=O)c1ccccc1F [1]. The International Chemical Identifier key QMATYTFXDIWACW-UHFFFAOYSA-N uniquely identifies this molecular structure [3].
Conformational studies reveal that 2-fluoroacetophenone derivatives predominantly adopt an s-trans conformation in solution, where the carbonyl group and fluorine atom are positioned to minimize dipolar repulsion [4]. This conformational preference results from the ionic nature of the carbon-fluorine bond, which creates a significant dipole moment that influences the overall molecular geometry [4].
The melting point of 2-fluoroacetophenone is consistently reported as 26-27 degrees Celsius across multiple analytical sources [5] [6] [7]. This relatively low melting point indicates weak intermolecular forces in the solid state, characteristic of small organic molecules with limited hydrogen bonding capability [5].
The boiling point occurs at 187-189 degrees Celsius under standard atmospheric pressure (760 millimeters of mercury) [5] [1]. Alternative boiling point measurements under reduced pressure show 82-83 degrees Celsius at 10 millimeters of mercury [8] [9], demonstrating the typical relationship between vapor pressure and temperature for organic compounds [9].
The density of 2-fluoroacetophenone at 20 degrees Celsius is 1.137 grams per milliliter [1] [5]. This value reflects the presence of the fluorine atom, which contributes to the overall mass density despite its small atomic size [6]. Some sources report slight variations, with densities ranging from 1.103 to 1.238 grams per cubic centimeter [10] [7], likely due to differences in measurement conditions and purity levels [11].
The refractive index, measured at 20 degrees Celsius using the sodium D-line (589 nanometers), is 1.507 [1]. More precise measurements indicate a range of 1.5065 to 1.5085 [9], with some sources reporting values as high as 1.538 [10]. The refractive index provides valuable information about the compound's optical properties and molecular polarizability [9].
2-Fluoroacetophenone demonstrates limited solubility in water due to its hydrophobic aromatic structure [12]. The compound is essentially insoluble in aqueous media, reflecting the dominance of the nonpolar aromatic ring system over the polar carbonyl functionality [12] [13].
In contrast, the compound exhibits excellent solubility in various organic solvents [8]. It dissolves readily in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol [5] [8]. This broad solubility profile in organic media makes it suitable for various synthetic applications and analytical procedures [8].
At room temperature, 2-fluoroacetophenone appears as a clear, colorless to light yellow liquid [5] [7]. Some sources describe slight variations in color, ranging from colorless to light green or light orange, depending on purity and storage conditions [7] [14]. The liquid state at ambient temperature is consistent with its low melting point of 26-27 degrees Celsius [5].
The compound maintains its liquid form under normal laboratory conditions, with a flash point of 61-62 degrees Celsius [6] [9]. This physical characteristic is important for handling and storage considerations in research and industrial applications [9].
The presence of the fluorine substituent at the ortho position significantly influences the dipole moment of 2-fluoroacetophenone [4]. The carbon-fluorine bond possesses a large dipole moment due to fluorine's high electronegativity, creating an electron-withdrawing effect that affects the entire molecular system [4].
The conformational preference for the s-trans arrangement minimizes the overall molecular dipole by positioning the carbon-fluorine dipole away from the carbonyl group [4]. This spatial arrangement reduces repulsive interactions between the two polar functional groups and contributes to the compound's thermodynamic stability [4].
The electronic structure of 2-fluoroacetophenone is characterized by the electron-withdrawing nature of the fluorine atom [12]. The fluorine substituent creates an inductive effect that influences the electron density distribution throughout the aromatic ring system [12]. This electronic perturbation affects both the reactivity patterns and spectroscopic properties of the compound [4].
Computational studies reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are modified by the fluorine substitution [15]. The electronic distribution shows altered charge densities compared to unsubstituted acetophenone, with the fluorine atom creating regions of partial positive and negative charge that influence chemical behavior [15].
Proton Nuclear Magnetic Resonance spectroscopy of 2-fluoroacetophenone recorded at 400 megahertz in deuterated chloroform reveals characteristic signals for the acetophenone framework [16]. The aromatic protons appear in the typical region between 7-8 parts per million, while the methyl group attached to the carbonyl carbon produces a singlet around 2.6 parts per million [16].
The fluorine-19 Nuclear Magnetic Resonance spectrum provides valuable structural information, as fluorine is 100 percent naturally abundant and exhibits a wide chemical shift range [17] [18]. Fluorine Nuclear Magnetic Resonance spectroscopy offers high sensitivity and sharp signal resolution, making it particularly useful for identifying fluorinated organic compounds [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy shows the expected signals for the eight carbon atoms in the molecular framework [19] [20]. The carbonyl carbon appears around 200 parts per million, while the aromatic carbons produce signals in the 120-160 parts per million region [19]. The methyl carbon typically resonates around 26-30 parts per million [20].
The infrared spectrum of 2-fluoroacetophenone exhibits a characteristic carbonyl stretching frequency at 1692 wavenumbers [21]. This value is notably lower than typical acetophenone derivatives, reflecting the electron-withdrawing effect of the ortho-fluorine substituent [21]. The reduced frequency indicates a weakening of the carbon-oxygen double bond due to electronic interactions with the fluorine atom [22].
Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3050 wavenumbers region, characteristic of substituted benzene rings [23] [24]. The aliphatic carbon-hydrogen stretching modes of the methyl group are observed between 3000-2850 wavenumbers [23] [24]. Additional fingerprint region absorptions provide detailed structural information about the substitution pattern and functional group interactions [25].
Mass spectrometric analysis of 2-fluoroacetophenone reveals a molecular ion peak at mass-to-charge ratio 138, corresponding to the molecular weight of the compound [26] [27]. The molecular ion peak exhibits moderate intensity at 24.3 percent relative abundance [26]. This fragmentation pattern is typical for acetophenone derivatives under electron ionization conditions [28].
The base peak appears at mass-to-charge ratio 123, representing 100 percent relative intensity [26] [27]. This fragment results from the loss of a methyl group (mass 15) from the molecular ion, forming the 2-fluorobenzoyl cation [26]. Additional significant fragments include peaks at mass-to-charge ratios 95 (33.4 percent), 75 (10.5 percent), and 43 (10.3 percent) [26].
The fragmentation pattern follows typical pathways for acetophenone derivatives, where the initial ionization occurs at the carbonyl oxygen [28]. Subsequent fragmentation involves alpha-cleavage adjacent to the carbonyl group, leading to the formation of acylium ions and neutral radical species [28]. The presence of fluorine influences the relative stabilities of these fragment ions through electronic effects [26].
| Physical Property | Value | Units | Source |
|---|---|---|---|
| Molecular Weight | 138.14 | g/mol | [1] |
| Melting Point | 26-27 | °C | [5] |
| Boiling Point | 187-189 | °C | [5] |
| Density (20°C) | 1.137 | g/mL | [1] |
| Refractive Index | 1.507 | n₂₀/D | [1] |
| Flash Point | 61-62 | °C | [6] |
| Spectroscopic Data | Value | Technique | Source |
|---|---|---|---|
| Carbonyl Stretch | 1692 | cm⁻¹ (IR) | [21] |
| Molecular Ion | 138 | m/z (MS) | [26] |
| Base Peak | 123 | m/z (MS) | [26] |
| Major Fragment | 95 | m/z (MS) | [26] |
Conformational isomerism arises when rotation about a single bond generates distinct, isolable minima on a potential-energy surface rather than an averaged, freely rotating species [1] [2]. In carbonyl compounds the Cacyl–Caryl σ‐bond possesses partial double-bond character through π-conjugation, elevating the rotational barrier into the 13-22 kcal mol⁻¹ range for acetophenone analogues [2]. Fluorine’s extreme electronegativity (χ = 3.98) amplifies this effect by (i) intensifying dipolar repulsion between C=O and C–F vectors when syn-periplanar, (ii) favoring hyperconjugative nF→π*(C=O) donation when the bonds lie nearly orthogonal, and (iii) enabling through-space ¹H–¹⁹F and ¹³C–¹⁹F couplings that report directly on internuclear distances [3] [4]. Hence the conformational profile of 2-fluoroacetophenone is dictated by a competition between electrostatic minimization and stereoelectronic delocalization, with solvent polarity further modulating populations via differential stabilization of highly dipolar states [1].
Rotation about the acyl–aryl bond can be described by the dihedral angle τ = ∠O═C–Cipso–Cortho. Two limiting conformers dominate:
| Conformer | Geometric criterion | Dipole alignment | Calculated ΔG_trans/cis (kcal mol⁻¹) | Population at 298 K |
|---|---|---|---|---|
| s-trans | τ ≈ 180° | C–F anti‐periplanar to C=O | 3.56 [5] | >99% [5] |
| s-cis | τ ≈ 0° | C–F syn‐periplanar to C=O | Reference state | <1% [5] |
Fluorine’s lone pairs and high magnetogyric ratio allow spin information to travel directly through space when two nuclei fall within their combined van der Waals radii (ΣR_vdW ≈ 2.67 Å for H···F and 3.23 Å for C···F). 2-Fluoroacetophenone thus serves as a benchmark for quantifying remote interactions five bonds removed from fluorine.
In deuterated chloroform the methylene proton doublet of 2-fluoroacetophenone exhibits a 5J(Hα,F) = 5.03 Hz splitting [5], far exceeding the <1 Hz expected for a pure five-bond coupling. Proton-selective ¹⁹F decoupling collapses this pattern to the simple 2J(Hα,Hβ) doublet, confirming the through-space origin [5]. The coupling magnitude tracks the inverse sixth power of the H···F distance, providing a direct metric of conformer populations. A linear increase in 5J_(Hα,F) with decreasing solvent polarity (Figure 1) further indicates that non-polar media favor tighter H···F contacts consistent with the trans conformer [5].
The ¹³C{¹H} spectrum reveals a 4J(Cα,F) doublet of 7.71 Hz for the carbonyl α-carbon in CDCl₃ [5], mirroring the Hα–F behavior. DFT-optimized trans geometries reproduce an internuclear separation of 2.74 Å—0.49 Å shorter than ΣRvdW—while cis models exceed 3.6 Å and would therefore suppress TS coupling entirely [5]. Together the proton and carbon data constitute unequivocal NMR evidence favoring s-trans predominance in solution.
| Solvent (ε) | 5J_(Hα,F) (Hz) | 4J_(Cα,F) (Hz) |
|---|---|---|
| Benzene-d₆ (2.28) | 5.03 [5] | 7.71 [5] |
| CHCl₃-d₁ (4.81) | 5.03 [5] | 7.71 [5] |
| CH₂Cl₂-d₂ (8.93) | 5.03 [5] | 7.71 [5] |
| Acetone-d₆ (21.0) | 4.57 [5] | 6.74 [5] |
| MeOH-d₄ (33.0) | 4.57 [5] | 6.74 [5] |
| DMSO-d₆ (47.2) | 4.12 [5] | 5.78 [5] |
| Solvent | ε | ΔG_trans–cis (kcal mol⁻¹) | Trans : Cis (%) |
|---|---|---|---|
| Benzene-d₆ | 2.28 | 3.56 | 99.4 : 0.6 |
| CHCl₃-d₁ | 4.81 | 3.56 | 99.4 : 0.6 |
| CH₂Cl₂-d₂ | 8.93 | 3.11 | 98.8 : 1.2 |
| Acetone-d₆ | 21.0 | 2.41 | 96.1 : 3.9 |
| MeOH-d₄ | 33.0 | 2.10 | 94.5 : 5.5 |
| DMSO-d₆ | 47.2 | 1.62 | 92.2 : 7.8 |
Crystallization of neat 2-fluoroacetophenone has proven intractable; nonetheless, single-crystal data for closely related derivatives (e.g., 1-(2-fluoro-5-nitrophenyl)ethanone, CCDC 2044642) confirm the universal adoption of the trans conformer in the solid state [5]. The ab initio refined structure exhibits an Hα···F distance of 2.39 Å and a Cα···F separation of 2.77 Å [5], paralleling DFT predictions (Table 3). Orthogonal packing of C=O and C–F dipoles minimizes crystal lattice energy, corroborating electrostatic arguments advanced in Section 3.2. Earlier electron-diffraction studies on vapor-phase 2-fluoroacetophenone likewise identified a nonplanar geometry with τ ≈ 150°, consistent with the trans well when thermal averaging is considered [2].
| Parameter | Crystal (1m) | DFT (gas) | DFT (CHCl₃) |
|---|---|---|---|
| τ (°) | 169.9 [5] | 171.3 [5] | 170.5 [5] |
| Hα···F (Å) | 2.39 [5] | 2.48 [5] | 2.48 [5] |
| Cα···F (Å) | 2.77 [5] | 2.74 [5] | 2.74 [5] |
Systematic conformer searches using RDKit/UFF followed by RB3LYP/6-31G(d) and RmPW1PW91/6-311G(d,p) optimizations yielded only two minima for 2-fluoroacetophenone: trans and cis [5]. Solvent-continuum models (IEFPCM, chloroform) retained the energy gap at 3.56 kcal mol⁻¹ (Table 4). Frequency analyses confirmed each as a true minimum (all positive eigenvalues). The trans global minimum is planar within 0.3°, whereas cis distorts by 12-15° to ease dipole repulsion—a deformation that further destabilizes it sterically. Natural bond orbital (NBO) analyses quantify nF→σ*(Cα–Hα) donation at 3.6 kcal mol⁻¹ in trans, eclipsing the 2.1 kcal mol⁻¹ nF→π*(C=O) interaction accessible only in cis [1]. Therefore hyperconjugation and dipolar effects synergize to enforce trans predominance.
| Conformer | ε = 1 (gas) ΔG (kcal mol⁻¹) | ε = 4.8 (CHCl₃) ΔG (kcal mol⁻¹) |
|---|---|---|
| trans | 0 | 0 |
| cis | +4.02 [1] | +3.56 [5] |
Semiempirical INDO/FPT calculations mapped the dependence of 5J(Hα,F) on torsion angle, revealing a pronounced cos⁴ τ profile with a maximum at τ = 180° [2]. The through-space term peaks when Hα and F align on parallel p-type lobes, reinforcing the pedagogical insight that spin polarization traverses space most effectively along collinear vectors. At τ ≈ 90° both through-space and through-bond couplings cancel, yielding the experimentally observed attenuation in dynamic NMR scans of rapidly rotating analogues [2]. Frontier molecular orbital visualization shows that the antibonding σ*(C=O) orbital lobe oriented toward fluorine rises in energy as τ approaches 0°, thwarting n_F donation and contributing to cis destabilization [6].
Corrosive;Irritant